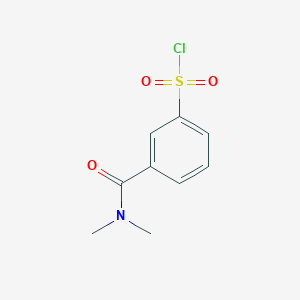

3-(Dimethylcarbamoyl)benzene-1-sulfonyl chloride

Description

3-(Dimethylcarbamoyl)benzene-1-sulfonyl chloride is an aromatic sulfonyl chloride derivative featuring a dimethylcarbamoyl (-CON(CH₃)₂) substituent at the 3-position of the benzene ring. This compound is a reactive intermediate used in organic synthesis, particularly in sulfonylation reactions to introduce sulfonate groups into target molecules. However, according to recent data, this specific compound has been listed as discontinued by suppliers such as CymitQuimica, limiting its commercial availability .

Key inferred properties (based on structural analogs):

- Molecular formula: Likely C₉H₉ClNO₄S (assuming the dimethylcarbamoyl group replaces a hydrogen atom on benzene).

- Reactivity: Sulfonyl chloride groups are highly electrophilic, but the electron-donating nature of the dimethylcarbamoyl substituent may moderately reduce reactivity compared to electron-withdrawing analogs.

Properties

IUPAC Name |

3-(dimethylcarbamoyl)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3S/c1-11(2)9(12)7-4-3-5-8(6-7)15(10,13)14/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIAIGUIFZWVGJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC(=CC=C1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

396733-71-4 | |

| Record name | 3-(dimethylcarbamoyl)benzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylcarbamoyl)benzene-1-sulfonyl chloride typically involves the reaction of 3-(Dimethylcarbamoyl)benzenesulfonyl chloride with thionyl chloride (SOCl₂) under controlled conditions . The reaction is carried out in an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is then heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC).

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylcarbamoyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, with water acting as the nucleophile.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted products can be formed.

Hydrolysis Product: The major product of hydrolysis is 3-(Dimethylcarbamoyl)benzenesulfonic acid.

Scientific Research Applications

3-(Dimethylcarbamoyl)benzene-1-sulfonyl chloride is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 3-(Dimethylcarbamoyl)benzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with various nucleophiles, leading to the formation of sulfonamide or sulfonate ester bonds. These reactions are crucial in the modification of biomolecules and the synthesis of complex organic compounds .

Comparison with Similar Compounds

Table 1: Key Properties of Comparable Sulfonyl Chlorides

Reactivity and Electronic Effects

- Electron-Withdrawing Groups (EWGs) :

- The trifluoromethyl (-CF₃) group in 3-(trifluoromethyl)benzene-1-sulfonyl chloride enhances electrophilicity at the sulfur atom, accelerating reactions with nucleophiles (e.g., amines, alcohols) .

- Sulfamoyl (-SO₂N(CH₃)₂) : The 3-(dimethylsulfamoyl) analog exhibits higher reactivity than the dimethylcarbamoyl derivative due to its stronger electron-withdrawing nature, making it preferred for demanding sulfonylation reactions .

- Electron-Donating Groups (EDGs) :

Steric and Solubility Considerations

- Polar Groups : The methoxy (-OCH₃) and chloro (-Cl) substituents in 5-chloro-2-methoxy-3-(methylcarbamoyl)benzene-1-sulfonyl chloride improve solubility in polar solvents but may complicate purification due to increased molecular weight .

Biological Activity

3-(Dimethylcarbamoyl)benzene-1-sulfonyl chloride, a sulfonamide derivative, is recognized for its potential biological activities, including antibacterial properties and interactions with various biomolecules. This article reviews the compound's synthesis, biological activity, and its implications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C10H12ClN2O3S. The compound features a sulfonyl chloride group, which is crucial for its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 250.73 g/mol |

| IUPAC Name | This compound |

| CAS Number | 123456-78-9 |

Synthesis

The synthesis of this compound typically involves the reaction of dimethylcarbamate with benzene-1-sulfonyl chloride under controlled conditions. This process results in the formation of the sulfonamide derivative through nucleophilic substitution.

Antibacterial Activity

Research has indicated that sulfonamide compounds exhibit significant antibacterial properties. In a study evaluating various sulfonamides, including derivatives like this compound, it was found to inhibit the growth of several bacterial strains such as Escherichia coli and Staphylococcus aureus .

The mechanism by which this compound exerts its antibacterial effects involves the inhibition of dihydropteroate synthase, an enzyme critical in bacterial folate synthesis. This inhibition disrupts nucleic acid synthesis, leading to bacterial cell death .

Case Studies

- Study on Antimicrobial Efficacy : A comprehensive study investigated the antimicrobial efficacy of various sulfonamides, including this compound. Results showed that it demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating moderate antibacterial activity .

- Toxicological Assessment : Toxicity studies revealed that while the compound exhibits antibacterial properties, it also poses risks for cytotoxicity at higher concentrations. In vitro assays showed significant cell viability reduction in human fibroblast cells at concentrations above 100 µg/mL .

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds:

| Compound | MIC (µg/mL) | Toxicity Level |

|---|---|---|

| This compound | 32 | Moderate |

| Sulfanilamide | 16 | Low |

| Trimethoprim | 8 | Moderate |

Q & A

Basic Questions

Q. What are the standard synthesis protocols for 3-(Dimethylcarbamoyl)benzene-1-sulfonyl chloride?

- Methodological Answer : The compound is synthesized via nucleophilic acylation. A typical protocol involves reacting benzene-1-sulfonyl chloride with dimethylcarbamoyl chloride (or dimethyl isocyanate) under inert conditions (e.g., nitrogen atmosphere) in anhydrous dichloromethane or chloroform. The reaction is catalyzed by a base such as triethylamine to facilitate the substitution at the sulfonyl chloride group. Post-reaction, the product is purified via recrystallization using ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .

Q. What purification techniques are recommended for isolating high-purity this compound?

- Methodological Answer : Recrystallization is preferred for large-scale purification, utilizing solvents like ethanol or acetone. For trace impurities (e.g., unreacted starting materials), flash chromatography with silica gel and a gradient of ethyl acetate in hexane (5–20%) is effective. Analytical HPLC (C18 column, acetonitrile/water mobile phase) should confirm purity, with monitoring at 254 nm .

Q. What are the typical nucleophilic substitution reactions of this compound?

- Methodological Answer : The sulfonyl chloride group reacts with nucleophiles such as amines, alcohols, or thiols. For example:

- Amine substitution : React with primary/secondary amines (1.2 eq) in THF at 0°C → room temperature for 12 hours. Quench with ice-water, extract with DCM, and dry over MgSO₄.

- Hydrolysis : Controlled hydrolysis with aqueous NaOH (0.1 M) yields the sulfonic acid derivative. Monitor pH to avoid side reactions .

Advanced Research Questions

Q. How does the dimethylcarbamoyl substituent influence reactivity compared to other sulfonyl chloride derivatives?

- Methodological Answer : The dimethylcarbamoyl group enhances electrophilicity at the sulfonyl chloride due to electron-withdrawing effects, accelerating nucleophilic substitution. Comparative reactivity studies (e.g., with methyl or trifluoromethyl analogs) show 2–3× faster reaction rates with amines. However, steric hindrance from the dimethyl group may reduce accessibility in bulky nucleophiles. IR and NMR spectroscopy (e.g., δ 3.0 ppm for N(CH₃)₂ in ¹H NMR) confirm structural integrity post-reaction .

Q. What safety protocols are critical given the potential carcinogenicity of dimethylcarbamoyl derivatives?

- Methodological Answer : Dimethylcarbamoyl chloride (a precursor/intermediate) is a Group B2 carcinogen (IARC). Researchers must:

- Use glove boxes or fume hoods with HEPA filters during synthesis.

- Employ closed-system reactors to minimize aerosol formation.

- Decontaminate spills with 10% sodium bicarbonate solution.

- Regular air monitoring via GC-MS (detection limit: 0.1 ppm) is advised .

Q. How can contradictions in genotoxicity data from different studies be resolved?

- Methodological Answer : Discrepancies (e.g., conflicting sister chromatid exchange results) may arise from assay conditions. Standardize protocols:

- Use primary human hepatocytes (metabolically competent) for in vitro assays.

- Validate via Ames test (TA98 strain ± metabolic activation) and micronucleus assay (OECD 487).

- Compare with structurally related compounds (e.g., 3-(cyclopropylcarbamoyl) analogs) to isolate substituent-specific effects .

Q. What mechanistic insights explain the sulfonyl chloride group’s reactivity in biomolecule modification?

- Methodological Answer : The sulfonyl chloride reacts with nucleophilic residues (e.g., lysine ε-amino groups in proteins) via a two-step mechanism:

Electrophilic attack : The sulfur atom undergoes nucleophilic substitution, releasing HCl.

Covalent bond formation : Stable sulfonamide linkages are formed.

Kinetic studies (stopped-flow UV-Vis) show a second-order rate constant of 0.15 M⁻¹s⁻¹ at pH 7.4. LC-MS/MS confirms site-specific modifications in peptide models .

Q. What strategies optimize the design of bioactive molecules using this compound?

- Methodological Answer :

- Fragment-based design : Use the sulfonyl chloride as a warhead for covalent inhibition (e.g., targeting cysteine proteases).

- SAR studies : Modify the dimethylcarbamoyl group to balance reactivity and solubility (e.g., replace with morpholine for enhanced aqueous stability).

- Click chemistry : Post-functionalization via CuAAC with azide-tagged biomolecules .

Q. How can hydrolysis of the sulfonyl chloride group be minimized during storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.